molecular formula C43H79NO2 B12433518 Dlin-M-C3-dma

Dlin-M-C3-dma

Cat. No.: B12433518
M. Wt: 642.1 g/mol
InChI Key: NRLNQCOGCKAESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dlin-M-C3-dma, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a synthetic ionizable lipid. It is widely used in the formulation of lipid nanoparticles, particularly for drug and gene delivery systems. This compound is characterized by its ability to form stable complexes with nucleic acids, such as DNA and RNA, making it a crucial component in the development of advanced therapeutic delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dlin-M-C3-dma typically begins with linoleyl alcohol as the starting material. The process involves several key steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dlin-M-C3-dma undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lipids, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

DLin-MC3-DMA (DLin-M-C3-DMA), also known as MC3, is an ionizable cationic lipid that has garnered significant attention for its use in lipid nanoparticles (LNPs) for the delivery of therapeutic molecules . DLin-MC3-DMA has an apparent pKa of 6.44 . It is commonly utilized as a drug delivery vehicle in the fabrication of LNPs, which exert therapeutic effects by encapsulating and delivering small interfering RNA (siRNA), messenger RNA (mRNA), DNA, or small molecules into the cytoplasm of cells .

siRNA Delivery

  • Gene Silencing: DLin-MC3-DMA-containing LNPs encapsulating siRNA targeting F7, which encodes Factor VII, reduce hepatic and plasma Factor VII levels in mice without increasing serum levels of alanine transaminase (ALT), aspartate aminotransferase (AST), or bile acids, which are markers of liver toxicity .
  • Treatment of Amyloidosis: Formulations containing DLin-MC3-DMA have been employed in LNPs encapsulating transthyretin-directed siRNA to treat hereditary transthyretin-mediated amyloidosis-induced polyneuropathy .
  • Reduction of Leukemic Burden: DLin-MC3-DMA-based LNPs have been shown to deliver BCR-ABL siRNA, which reduces leukemic burden in a mouse model of chronic myeloid leukemia (CML) .
  • High Transfection Efficiency: DLin-MC3-DMA was found to be the most potent lipid, with an effective dose (ED50) of 0.005 mg/kg in a mouse factor 7 (F7) model, approximately 100-fold higher efficiency compared to a benchmark lipid, DLin-DMA .

Plasmid DNA Delivery

  • Gene Expression: DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA, possibly due to its head group pKa and lipid tail structure . LNPs formulated with either DLin-KC2-DMA or DLin-MC3-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver .
    *DLin-MC3-DMA is essential for successful LNP design as drug delivery agents .

Case Study

Ermilova et al. (2020) derived parameters for MC3 in combination with the Slipids force field . Since MC3 has an apparent pKa of about 6.44, the protonated state plays an essential role, ensuring efficient encapsulation of nucleic acids at low pH and a high charge at endosomal pH, enabling drug release from the LNP . At physiological pH, the MC3 lipids are neutral, enabling the circulation of largely uncharged LNPs .

Data Tables

Table 1: Lateral diffusion velocity of each component in the liposome

SystemLipidDiffusion Velocity (10-7 cm2/s-1)
DOPE (pure)DOPE1.20 ± 0.42

Table 2: Liposome size and membrane thickness
Table data not available in source.

Comparative Studies

Mechanism of Action

Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dlin-M-C3-dma stands out due to its high efficiency in forming stable complexes with nucleic acids and its ability to deliver genetic material effectively into cells. Its unique structure and ionizable properties make it a preferred choice in the development of advanced therapeutic delivery systems .

Biological Activity

DLin-MC3-DMA, an ionizable cationic lipid, has garnered significant attention in the field of drug delivery, particularly for its role in forming lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. This article explores the biological activity of DLin-MC3-DMA, highlighting its mechanisms of action, comparative efficacy in various formulations, and relevant case studies.

DLin-MC3-DMA is characterized by its chemical structure, which includes a dimethylamino group that contributes to its cationic nature. Its ionization properties are crucial for its function; it has an apparent pKa of approximately 6.44, allowing it to exist in both protonated and deprotonated forms depending on the pH of the environment . This property is essential for encapsulating negatively charged nucleic acids and facilitating their transport across cellular membranes.

Mechanism of Action:

  • Lipid Nanoparticle Formation: DLin-MC3-DMA is primarily used in combination with helper lipids (e.g., DSPC and cholesterol) to create LNPs. These nanoparticles encapsulate RNA molecules, protecting them from degradation and enhancing cellular uptake .
  • Cellular Uptake: The cationic charge of DLin-MC3-DMA promotes interaction with negatively charged cell membranes, facilitating endocytosis and subsequent release of the RNA cargo into the cytoplasm .

Comparative Efficacy in RNA Delivery

Recent studies have compared DLin-MC3-DMA with other ionizable cationic lipids, such as ALC-0315 and SM-102, focusing on their efficacy in delivering RNA therapeutics.

Lipid TypeTargeted DeliveryEfficacy (Knockdown Rate)Toxicity Profile
DLin-MC3-DMAHepatocytesModerateLow at therapeutic doses
ALC-0315HepatocytesHighIncreased at high doses
SM-102VariousHighNot extensively studied

In a comparative study involving LNPs containing either DLin-MC3-DMA or ALC-0315, it was found that while ALC-0315 achieved significantly higher knockdown rates of target proteins in hepatocytes, it also exhibited increased markers of liver toxicity at higher doses. In contrast, DLin-MC3-DMA demonstrated a favorable safety profile even at elevated doses .

Case Studies and Research Findings

  • Gene Silencing Efficacy:
    • In a study by Jayaraman et al., DLin-MC3-DMA was shown to exhibit superior gene-silencing activity when formulated with DSPC and cholesterol compared to other lipids . This study emphasized the importance of lipid composition in enhancing transfection efficiency.
  • In Vivo Studies:
    • Research involving animal models indicated that LNPs formulated with DLin-MC3-DMA effectively delivered siRNA to hepatic cells without significant liver toxicity. In contrast, formulations using ALC-0315 showed increased liver enzyme levels indicative of hepatotoxicity after high-dose administration .
  • Molecular Dynamics Simulations:
    • Molecular dynamics simulations revealed that DLin-MC3-DMA tends to localize at the membrane surface when combined with DOPE lipids, affecting the fluidity and stability of the lipid bilayer. This behavior may influence the transfection properties of LNPs .

Properties

Molecular Formula

C43H79NO2

Molecular Weight

642.1 g/mol

IUPAC Name

heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3

InChI Key

NRLNQCOGCKAESA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.